Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate

Medicinal Chemistry Organic Synthesis Quality Control

Early-stage medicinal chemistry teams often face prohibitive costs when using enantiopure spirocyclic building blocks for hit-to-lead exploration. Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 152513-88-7) provides a cost-effective racemic alternative: • Significantly lower per-gram cost vs. the (S)-enantiomer, enabling broader SAR library synthesis without chiral resolution expense • 98% purity ensures reproducible results in quinolone antibacterial (e.g., sitafloxacin precursors) and kinase inhibitor programs • Boc-protected spirocyclic amine core supports diverse derivatization; racemic form avoids early-stage chiral separation costs Supplied as a solid; store at 2-8°C. Ships globally under ambient conditions.

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 152513-88-7
Cat. No. B141963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate
CAS152513-88-7
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CNCC12CC2
InChIInChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-8-6-12-7-11(8)4-5-11/h8,12H,4-7H2,1-3H3,(H,13,14)
InChIKeyCGEBPOMWRHSMLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate: Racemic Spirocyclic Carbamate Building Block


Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate (CAS 152513-88-7) is a racemic spirocyclic carbamate with the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol [1]. This compound features a conformationally constrained 5-azaspiro[2.4]heptane core bearing a Boc-protected amine, making it a versatile intermediate in the synthesis of pharmaceutical agents, particularly quinolone antibacterials and kinase-targeted therapeutics [2]. It is supplied as a solid with a purity specification of up to 98% and is commonly stored at refrigerated temperatures (2–8 °C) .

Racemic scaffold suits early-stage medicinal chemistry where stereochemistry is not yet fixed
High purity supports reproducible multi-step synthesis with fewer side reactions
Cost-efficient entry for exploratory library synthesis and SAR exploration

Racemate vs. Enantiopure Analogs: Key Differentiation


While the (R)- and (S)-enantiomers of this scaffold (CAS 127199-44-4 and 127199-45-5, respectively) share the same core, their procurement and performance profiles diverge significantly. The enantiopure (S)-enantiomer is a dedicated intermediate for the quinolone antibacterial sitafloxacin , whereas the racemic mixture offers a broader, more cost‑effective entry point for early‑stage medicinal chemistry exploration across multiple target classes . Differences in vendor‑specified purity (95% vs. 98%), unit pricing, and documented safety profiles further underscore that these compounds are not interchangeable without risking experimental reproducibility or inflating project costs .

Enantiopure (S)-enantiomer
Tailored to sitafloxacin synthesis; using it as a generic spirocyclic building block may limit scaffold diversity and add unnecessary cost
Purity grade mismatch
Racemate is supplied at 98%, while enantiopure analogs are often 95%; this difference in impurity profile may affect reaction reproducibility
Procurement cost structure
Unit pricing for racemate vs. enantiopure forms differs, which can influence budget allocation for scale-up without providing synthetic advantage

Quantitative Differentiation from Closest Analogs


Higher Purity for Reproducible Synthesis

The racemic tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate is routinely supplied with a purity of 98%, as specified by major vendors including Sigma‑Aldrich . In contrast, the (R)-enantiomer (CAS 127199-44-4) is commercially available at a maximum purity of 95%, as indicated in the technical datasheet from Fluorochem . This 3‑percentage‑point difference reduces the burden of unknown impurities in downstream reactions.

Purity comparison
Reported
98% vs. 95% +3 pp
Higher purity supports reproducible synthesis
Vendor CoA comparison (Sigma-Aldrich vs. Fluorochem)
Medicinal Chemistry Organic Synthesis Quality Control

Cost Efficiency in Early Discovery

When procured in a 100 mg quantity, the racemic compound is priced at $34.00 (ChemScene) , while the (S)-enantiomer (CAS 127199-45-5) costs $36.90 for the same mass and purity level (98%, Aladdin) . This represents a $2.90 (or 7.9%) saving per unit.

Cost per 100 mg
Reported
$34.00 vs. $36.90 −$2.90 (7.9%)
Supports budget allocation in hit finding
2025 vendor pricing (ChemScene vs. Aladdin)
Drug Discovery Chemical Procurement Cost Optimization

Broader Synthetic Utility as a Racemic Scaffold

Patent literature demonstrates that the racemic tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate serves as an intermediate in multiple therapeutic areas, including kinase‑targeted substituted pyridines and quinolonecarboxylic acid antibacterials [1]. By contrast, the (S)-enantiomer is predominantly cited as a specific impurity or direct precursor of the marketed drug sitafloxacin . The racemate thus provides a wider entry point for scaffold‑hopping campaigns.

Patent-cited research areas
Class-level
Kinase inhibitors, quinolone antibacterials vs. sitafloxacin intermediate
Broader utility across discovery projects
Patent family analysis (WO2009128537A1)
Pharmaceutical Intermediates Scaffold Hopping Patent Chemistry

Comprehensive Safety Documentation

The racemic compound is accompanied by a GHS‑compliant safety datasheet that includes a 'Warning' signal word and explicit hazard statements for oral, dermal, and inhalation exposure . While the (R)-enantiomer carries similar hazard classifications , the availability of a complete, publicly accessible MSDS for the racemate streamlines institutional risk assessments and safe‑handling training.

GHS safety profile
Source review
H302, H315, H319, H335 (both racemate and (R)) Wider SDS access
Streamlines institutional safety assessment
Vendor SDS documentation comparison
Laboratory Safety Risk Assessment Regulatory Compliance

Optimal R&D and Manufacturing Applications


Early-Stage Library Synthesis

The compound's high purity (98%) and lower unit cost relative to the (S)-enantiomer make it the preferred choice for generating diverse spirocyclic libraries in hit‑finding campaigns, where stereochemical optimization occurs at a later stage .

Quinolone Antibacterial Intermediate Development

As documented in Daiichi Sankyo patents, the racemic scaffold is a key intermediate in the synthesis of tetrasubstituted 5‑azaspiro[2.4]heptane derivatives used in quinolonecarboxylic acid antibacterials. Its use avoids the added expense of chiral resolution during early route scouting [1].

Kinase Inhibitor Fragment Growing

Patent disclosures reveal that the compound is employed as a building block for substituted pyridines that modulate protein kinase activity. The racemate provides a cost‑effective source of the spirocyclic amine core for SAR exploration .

Application
Selection Property
Validation Focus
Early-stage spirocyclic library synthesis
Racemic scaffold for diversity-oriented synthesis
Purity and budget-fit vs. enantiopure analogs
Quinolone antibacterial intermediate route scouting
Racemate avoids early chiral resolution cost
Patent-supported synthetic pathway verification
Kinase inhibitor SAR exploration
Cost-effective spirocyclic amine core supply
Kinase assay compatibility screening
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